ETHYL 2-{2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE
Description
Ethyl 2-({[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Properties
IUPAC Name |
ethyl 2-[[2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S2/c1-4-24-17(23)15-12-6-5-7-13(12)26-16(15)21-14(22)9-25-18-19-10(2)8-11(3)20-18/h8H,4-7,9H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGNHRIBQFHHMCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=NC(=CC(=N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves multiple steps. One common method includes the condensation of 4,6-dimethylpyrimidine-2-thiol with ethyl 2-bromoacetate under basic conditions to form the intermediate ethyl 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetate. This intermediate is then reacted with cyclopenta[b]thiophene-3-carboxylic acid chloride in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under mild to moderate conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced forms of the pyrimidine and thiophene rings.
Substitution: Substituted derivatives at the sulfur atom.
Scientific Research Applications
Ethyl 2-({[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of ETHYL 2-{2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Ethyl (S)-2-Benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate: Another compound with a similar pyrimidine structure, known for its biological activities.
Thiophene Derivatives: Various thiophene-based compounds with similar chemical properties and applications.
Uniqueness
Ethyl 2-({[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is unique due to its specific combination of a pyrimidine ring, a thiophene ring, and an ethyl ester group. This unique structure contributes to its diverse chemical reactivity and wide range of applications in scientific research and industry .
Biological Activity
Ethyl 2-{2-[(4,6-dimethylpyrimidin-2-yl)sulfanyL]acetamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound with potential biological activities. This article explores its biological activity, including antitumor effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 519.496 g/mol. Its structure features a cyclopentathiophene core with various functional groups that contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been primarily evaluated through in vitro studies against various cancer cell lines. The following sections detail the findings from these studies.
Antitumor Activity
Recent investigations have highlighted the compound's potential as an antitumor agent. The National Cancer Institute (NCI) conducted screenings revealing significant cytotoxicity against several human tumor cell lines:
| Cell Line | IC50 (μM) | Activity |
|---|---|---|
| RPMI-8226 (Leukemia) | 0.08 | High |
| A549 (Lung Cancer) | 23.2 | Moderate |
| MCF7 (Breast Cancer) | 49.9 | Moderate |
| HeLa (Cervical Cancer) | 52.9 | Moderate |
These results indicate that the compound exhibits a range of activities, with particularly strong effects noted against leukemia cells.
The mechanisms underlying the antitumor activity of this compound are believed to involve:
- Inhibition of Sirtuins : Similar compounds have been shown to inhibit sirtuins, proteins involved in cellular regulation and apoptosis.
- Induction of Apoptosis : The compound may promote programmed cell death in cancer cells, enhancing its therapeutic potential.
- Anti-inflammatory Properties : Some derivatives have demonstrated the ability to inhibit cyclooxygenase-2 (COX-2), contributing to their overall anticancer effects.
Case Studies
Several case studies have been documented regarding the use of this compound and its derivatives:
- Study on Antitumor Efficacy :
- Mechanistic Insights :
Q & A
Q. Q1. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, including nucleophilic substitution and condensation. For example:
- Step 1: React cyclopenta[b]thiophene-3-carboxylate derivatives with 4,6-dimethylpyrimidin-2-yl sulfanyl acetamide precursors.
- Step 2: Use toluene or DMF as solvents with catalytic piperidine/acetic acid for Knoevenagel-type condensations (reflux for 5–6 hours) .
- Optimization: Vary catalysts (e.g., DBU for faster kinetics) and monitor purity via TLC or HPLC. Adjust stoichiometry to minimize byproducts .
Q. Q2. How should researchers characterize the compound’s purity and structural integrity?
Methodological Answer:
- Spectroscopy: Use -NMR to confirm proton environments (e.g., cyclopentane ring protons at δ 1.5–2.5 ppm) and IR for functional groups (e.g., C=O stretch at ~1700 cm) .
- Chromatography: Employ HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95% ideal).
- Mass Spectrometry: ESI-MS to verify molecular weight (e.g., [M+H] peak at m/z 449) .
Q. Q3. What solvents are compatible with this compound for in vitro assays?
Methodological Answer:
- Polar aprotic solvents: DMSO or DMF are preferred for dissolution due to the compound’s low aqueous solubility.
- Dilution protocols: Prepare stock solutions in DMSO (10 mM) and dilute in assay buffers (≤0.1% DMSO to avoid cytotoxicity) .
Advanced Research Questions
Q. Q4. How can researchers elucidate the reaction mechanism of its nucleophilic substitutions?
Methodological Answer:
- Kinetic Studies: Monitor reaction progress via -NMR at intervals to identify intermediates.
- Computational Modeling: Use DFT calculations (e.g., Gaussian 16) to map transition states and activation energies for sulfanyl-acetamide bond formation .
- Isotopic Labeling: Introduce or labels to track atom transfer during cyclization .
Q. Q5. What strategies resolve contradictions in reported pharmacological data (e.g., antioxidant vs. pro-oxidant effects)?
Methodological Answer:
- Dose-Response Studies: Test across a wide concentration range (nM–µM) in cell-free (e.g., DPPH assay) and cellular (e.g., ROS detection) systems .
- Redox Profiling: Use cyclic voltammetry to determine oxidation potentials, correlating with biological activity .
- Target Validation: Perform siRNA knockdowns of suspected targets (e.g., Nrf2) to isolate mechanisms .
Q. Q6. How can structure-activity relationships (SAR) be explored for this compound?
Methodological Answer:
- Analog Synthesis: Modify the pyrimidine ring (e.g., replace methyl groups with halogens) and assess bioactivity changes.
- 3D-QSAR: Build CoMFA/CoMSIA models using IC data from analogs to predict pharmacophores .
- Crystallography: Resolve X-ray structures of ligand-target complexes (e.g., with COX-2) to identify critical binding motifs .
Q. Q7. What analytical methods address discrepancies in spectral data (e.g., unexpected NMR peaks)?
Methodological Answer:
- Advanced NMR: Use -DEPT or HSQC to distinguish carbon environments and assign stereochemistry.
- Impurity Profiling: LC-MS/MS to detect trace byproducts (e.g., hydrolyzed esters) .
- Dynamic Exchange Studies: Variable-temperature NMR to identify rotamers or tautomers .
Safety and Compliance
Q. Q8. What safety protocols are critical for handling this compound?
Methodological Answer:
- PPE: Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation; work in a fume hood .
- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
- Storage: Store at –20°C under nitrogen to prevent oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
